molecular formula C7H7ClN2O2S B3024557 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 22503-74-8

7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3024557
CAS No.: 22503-74-8
M. Wt: 218.66 g/mol
InChI Key: UDFVPYLRSLZQGZ-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of a chlorine atom at the 7th position and the 1,1-dioxide functional group contributes to its unique chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the desired benzothiadiazine ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiadiazines, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide group, which imparts distinct chemical and biological properties. Its ability to modulate multiple biological targets makes it a versatile compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFVPYLRSLZQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618583
Record name 7-Chloro-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22503-74-8
Record name 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22503-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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